What are the physical properties of 4-Bromobenzyl-d4 Bromide?
What are the physical properties of 4-Bromobenzyl-d4 Bromide?
An In-Depth Technical Guide to the Physical Properties of 4-Bromobenzyl-d4 Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Deuteration
4-Bromobenzyl bromide is a well-established reagent in organic synthesis, serving as a critical building block for pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility stems from its two reactive bromine sites, which allow for sequential functionalization in the construction of complex molecular architectures.[2] This guide, however, focuses on a strategically modified variant: 4-Bromobenzyl-d4 Bromide.
The "-d4" designation signifies the replacement of four hydrogen atoms on the aromatic ring with deuterium, a stable, non-radioactive isotope of hydrogen. This seemingly subtle modification has profound implications, particularly in pharmaceutical research. The introduction of deuterium can significantly alter a drug candidate's metabolic profile by leveraging the kinetic isotope effect.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can slow down metabolic breakdown, potentially improving a drug's half-life, enhancing its pharmacokinetic properties, and reducing the formation of toxic metabolites.[3][4] Therefore, 4-Bromobenzyl-d4 Bromide is not just a reagent but a specialized tool for introducing metabolic stability into new chemical entities.
Molecular Structure and Core Physical Characteristics
The foundational step in understanding any chemical reagent is a thorough characterization of its structure and physical properties. While experimental data for the deuterated version is sparse, the properties are largely governed by the core molecular structure, which is nearly identical to its non-deuterated (protio) counterpart.
Caption: Experimental workflow for the synthesis and validation of 4-Bromobenzyl-d4 Bromide.
Melting Point Determination
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Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting point range (e.g., < 2 °C) is indicative of high purity.
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Methodology:
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A small, dry sample of the crystalline powder is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is ramped up slowly (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point. [5]* Causality: This classic technique provides a rapid and reliable assessment of purity. Impurities typically depress and broaden the melting point range.
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Structural and Isotopic Verification by NMR Spectroscopy
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Objective: To confirm the molecular structure and verify the position and extent of deuterium incorporation. [6]* Methodology:
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Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).
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¹H NMR (Proton NMR): This spectrum will confirm the presence of the benzylic protons (-CH₂Br). Crucially, the signals corresponding to the aromatic protons should be significantly diminished or absent, providing direct evidence of deuteration.
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²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal in the aromatic region will confirm the presence and chemical environment of the deuterium atoms.
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¹³C NMR (Carbon-13 NMR): This provides a map of the carbon skeleton. The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and will have a lower intensity compared to their protio counterparts, further confirming isotopic labeling.
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Causality: NMR is the benchmark technique for validating hydrogen-to-deuterium substitution. [6]It provides unambiguous structural information and allows for the quantification of isotopic purity. [6]
Molecular Weight Confirmation by Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the compound, thereby validating the incorporation of four deuterium atoms.
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Methodology:
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A solution of the sample is introduced into the mass spectrometer (often via Gas Chromatography, GC-MS, for volatile compounds).
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The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.
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The observed molecular ion peak should correspond to the calculated mass of C₇H₂D₄Br₂ (approx. 254 g/mol ), accounting for the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
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Causality: MS provides a direct measurement of mass. A successful MS analysis confirms that the desired number of deuterium atoms has been incorporated, complementing the structural data from NMR. It is a cornerstone for the analytical characterization of deuterated compounds. [6][7]
Synthesis and Handling Considerations
Synthetic Approach
The synthesis of 4-Bromobenzyl-d4 Bromide would parallel the methods used for its non-deuterated analogue, which typically involves the radical bromination of p-bromotoluene. [8][9]The key difference is the necessity of starting with a deuterated precursor, p-bromo-d4-toluene.
A common laboratory-scale synthesis involves reacting p-bromotoluene with bromine (Br₂) under illumination (e.g., with a tungsten lamp) or with a radical initiator in a suitable solvent like carbon tetrachloride. [8][9]Purification is typically achieved by recrystallization from a solvent like methanol to yield the final high-purity product. [9]
Safety and Handling
4-Bromobenzyl bromide and its deuterated analogue must be handled with care, as they exhibit significant hazards.
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Corrosive: The compound causes severe skin burns and eye damage. [10][11]* Lachrymator: It is a substance that irritates the eyes and causes tearing. [10][11]* Sensitizer: It may cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction. [10][11]* Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Wear suitable personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat. [10]Store in a cool (2-8°C), dark place under an inert atmosphere. [10]
Conclusion
4-Bromobenzyl-d4 Bromide is a specialized chemical tool designed for advanced applications in pharmaceutical research and development. Its physical properties, including a melting point of 62-64 °C and a crystalline solid appearance, are consistent with its non-deuterated counterpart. However, its true value lies in the four deuterium atoms on its aromatic ring, which are introduced to strategically enhance the metabolic stability of drug candidates. Rigorous characterization using a combination of melting point analysis, multinuclear NMR spectroscopy, and mass spectrometry is essential to validate its structure, purity, and isotopic enrichment, ensuring its reliable performance in drug discovery workflows.
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]
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Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews - ACS Publications. [Link]
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